molecular formula C7H9ClN4 B13451033 1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride CAS No. 2377482-00-1

1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride

Cat. No.: B13451033
CAS No.: 2377482-00-1
M. Wt: 184.62 g/mol
InChI Key: HVEDTWQZJLHZJX-UHFFFAOYSA-N
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Description

1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. The compound features a pyrazolo[1,5-b]pyridazine core, which is known for its diverse biological activities, including acting as receptor antagonists and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyrazolo[1,5-b]pyridazinone derivatives. The reaction conditions often include the use of solvents like dry DMF and catalysts such as Pd(dppf)Cl2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scalability and yield. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-b]pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, which can further be functionalized for specific applications.

Scientific Research Applications

1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development.

Properties

CAS No.

2377482-00-1

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-7(6)2-1-3-9-11;/h1-3,5H,4,8H2;1H

InChI Key

HVEDTWQZJLHZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)CN.Cl

Origin of Product

United States

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